![molecular formula C8H11N3O4 B115914 4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one CAS No. 141196-85-2](/img/structure/B115914.png)
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Abacavir, which is a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV/AIDS. However, in
Wirkmechanismus
The mechanism of action of 4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one involves the inhibition of the reverse transcriptase enzyme. This enzyme is responsible for the conversion of viral RNA into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, the replication of the virus is stopped, and the disease progression is slowed down.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one are significant. This compound has a high affinity for the reverse transcriptase enzyme, which makes it an effective inhibitor. It also has a long half-life, which allows for once-daily dosing. However, this compound can cause hypersensitivity reactions in some patients, which can be life-threatening.
Vorteile Und Einschränkungen Für Laborexperimente
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one has several advantages for lab experiments. It is a potent inhibitor of the reverse transcriptase enzyme, which makes it an excellent tool for studying the replication of the virus. However, this compound can be difficult to synthesize, and its use may be limited due to its potential for causing hypersensitivity reactions.
Zukünftige Richtungen
There are several future directions for the research and development of 4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one. One direction is to develop new and more efficient synthesis methods to make this compound more accessible to researchers. Another direction is to study the potential use of this compound in the treatment of other viral diseases. Additionally, researchers can focus on developing new derivatives of this compound with improved efficacy and reduced side effects.
Conclusion:
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one is a chemical compound with significant scientific research applications. Its potent inhibition of the reverse transcriptase enzyme makes it an effective tool for studying the replication of the virus. However, its potential for causing hypersensitivity reactions limits its use in clinical settings. Future research should focus on developing new synthesis methods and derivatives of this compound with improved efficacy and reduced side effects.
Synthesemethoden
The synthesis of 4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one involves a series of chemical reactions. The starting material for the synthesis is guanine, which undergoes a series of reactions to form the final product. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one has various scientific research applications. One of the significant applications is in the field of HIV/AIDS treatment. As mentioned earlier, this compound is a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus.
Eigenschaften
CAS-Nummer |
141196-85-2 |
|---|---|
Produktname |
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
Molekularformel |
C8H11N3O4 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m1/s1 |
InChI-Schlüssel |
RXRGZNYSEHTMHC-COBSHVIPSA-N |
Isomerische SMILES |
C1[C@H](O[C@@H](O1)CO)N2C=CC(=NC2=O)N |
SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
Kanonische SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
Synonyme |
1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine 2R(-)-cis-HMD-cytosine 2R(-)-trans-HMD-cytosine BCH 4556 BCH-4556 beta-L-dioxolane-cytidine HMD-cytosine troxacitabine troxacitabine, 2R(-)-cis-isomer troxacitabine, 2R(-)-trans-isomer troxacitabine, 2S(-)-trans-isomer troxacitabine, cis-(+-)-isomer troxacitabine, trans-(+-)-isomer Troxatyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



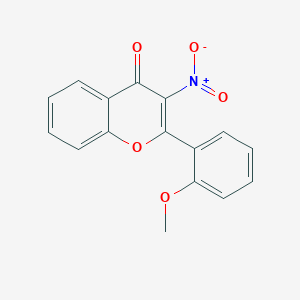
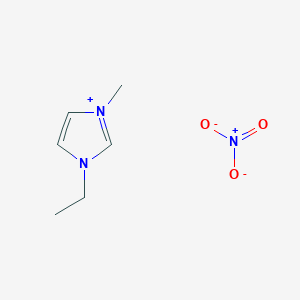
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)

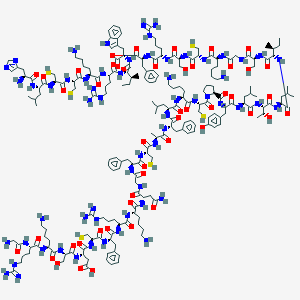


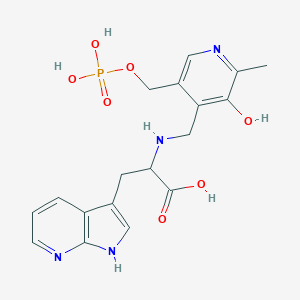
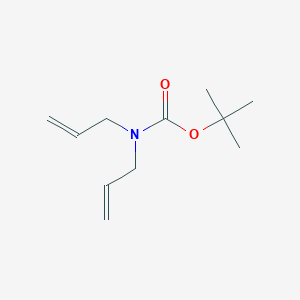
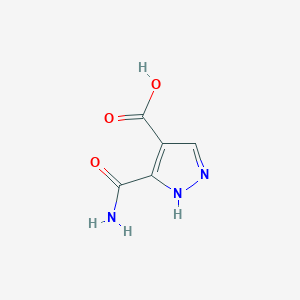


![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
